molecular formula C11H10BrNO3 B1414376 Ethyl 4-bromo-2-cyano-3-methoxybenzoate CAS No. 1807027-45-7

Ethyl 4-bromo-2-cyano-3-methoxybenzoate

Cat. No.: B1414376
CAS No.: 1807027-45-7
M. Wt: 284.11 g/mol
InChI Key: KASVBZYYTLRURA-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2-cyano-3-methoxybenzoate is an organic compound with a complex structure that includes a bromine atom, a cyano group, and a methoxy group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-bromo-2-cyano-3-methoxybenzoate typically involves the bromination of ethyl 2-cyano-3-methoxybenzoate. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent addition, is common in large-scale production. Purification of the product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-2-cyano-3-methoxybenzoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.

    Reduction: Lithium aluminum hydride in dry ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid at reflux temperatures.

Major Products Formed

    Nucleophilic substitution: Substituted benzoates with various functional groups replacing the bromine atom.

    Reduction: Amino derivatives of the original compound.

    Hydrolysis: 4-bromo-2-cyano-3-methoxybenzoic acid.

Scientific Research Applications

Ethyl 4-bromo-2-cyano-3-methoxybenzoate is used in scientific research for:

    Organic synthesis: As an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal chemistry: For the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material science: In the synthesis of novel materials with unique properties, such as polymers and liquid crystals.

    Biological studies: As a probe or ligand in biochemical assays to study enzyme activity or protein-ligand interactions.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-2-cyano-3-methoxybenzoate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric site of the target enzyme. The presence of the bromine, cyano, and methoxy groups can influence its binding affinity and specificity through electronic and steric effects.

Comparison with Similar Compounds

Ethyl 4-bromo-2-cyano-3-methoxybenzoate can be compared with similar compounds such as:

    Ethyl 4-bromo-2-cyano-3-hydroxybenzoate: Similar structure but with a hydroxy group instead of a methoxy group, which can affect its reactivity and solubility.

    Ethyl 4-bromo-2-cyano-3-methylbenzoate: Contains a methyl group instead of a methoxy group, leading to differences in steric hindrance and electronic properties.

    Ethyl 4-bromo-2-cyano-3-nitrobenzoate:

Properties

IUPAC Name

ethyl 4-bromo-2-cyano-3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c1-3-16-11(14)7-4-5-9(12)10(15-2)8(7)6-13/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASVBZYYTLRURA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)Br)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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